

# Cross-reactivity profiling of GSK2983559 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RIP2 Kinase Inhibitor 3

Cat. No.: B12426005

Get Quote

# GSK2983559: A Deep Dive into Kinase Cross-Reactivity

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of GSK2983559, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), against other kinases. The following sections detail its cross-reactivity profile, the experimental methods used for its determination, and its place within the RIPK2 signaling pathway.

GSK2983559 is a first-in-class RIPK2 inhibitor that has entered clinical development for the treatment of inflammatory diseases.[1] Its mechanism of action is centered on the inhibition of RIPK2, a key kinase in the NOD-like receptor signaling pathway that leads to the activation of NF-κB and MAPK, driving pro-inflammatory cytokine production.[1] The specificity of such an inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects and potential toxicities.

### **Comparative Kinase Selectivity Profile**

GSK2983559 has demonstrated a high degree of selectivity for RIPK2. While a comprehensive IC50 panel for the active metabolite of GSK2983559 is not publicly available, data from a precursor compound and the prodrug form, as well as qualitative descriptions from various studies, consistently underscore its specificity.



A study on a closely related 4-aminoquinazoline compound, a precursor to the active metabolite of GSK2983559, screened against a panel of 300 kinases at a 1  $\mu$ M concentration, provides insight into the selectivity of this chemical scaffold. The results indicated that the vast majority of kinases were not significantly inhibited.

Furthermore, the prodrug of GSK2983559 was profiled against a panel of 344 kinases at a concentration of 10  $\mu$ M. The data, often represented as a kinome tree, visually demonstrates the high selectivity, with only a few kinases showing significant inhibition at this high concentration.

Another potent and selective RIPK2 inhibitor, GSK583, which shares a similar scaffold, was profiled against a panel of 300 kinases. At a concentration of 1  $\mu$ M, only two other kinases were inhibited by approximately 30%. This further supports the high selectivity achievable with this class of compounds.

Table 1: Cross-Reactivity of GSK2983559 and Related Compounds Against Other Kinases

| Kinase/Target                                    | GSK2983559<br>(Active<br>Metabolite)<br>IC50 (nM) | Precursor<br>Compound %<br>Inhibition @<br>1µM | GSK2983559<br>(Prodrug) %<br>Inhibition @<br>10µM | GSK583 %<br>Inhibition @<br>1µM |
|--------------------------------------------------|---------------------------------------------------|------------------------------------------------|---------------------------------------------------|---------------------------------|
| RIPK2                                            | ~1-7                                              | >90%                                           | >90%                                              | >90%                            |
| RIPK1                                            | >10,000                                           | <10%                                           | <10%                                              | Not Reported                    |
| Kinase A                                         | Not Reported                                      | <10%                                           | <10%                                              | ~30%                            |
| Kinase B                                         | Not Reported                                      | <10%                                           | <10%                                              | ~30%                            |
| <br>(representative<br>non-inhibited<br>kinases) | Not Reported                                      | <10%                                           | <10%                                              | <10%                            |

Note: The table is a composite representation based on available data. Specific percentage inhibition values for a broad panel are not available for GSK2983559's active metabolite. The IC50 for RIPK2 is reported from multiple sources.



### **Experimental Protocols**

The determination of kinase inhibitor selectivity involves a variety of robust experimental methodologies. The primary techniques used to assess the cross-reactivity profile of compounds like GSK2983559 include large-panel kinase screening assays.

1. Kinase Panel Screening (e.g., KINOMEscan™)

This method is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large number of kinases.

Principle: An immobilized active-site directed ligand is used to capture the kinase. The test
compound is incubated with the kinase, and its ability to compete with the immobilized ligand
for binding to the kinase's active site is measured. The amount of kinase bound to the solid
support is quantified, typically using qPCR to detect a DNA tag conjugated to the kinase. A
lower amount of bound kinase in the presence of the test compound indicates a stronger
interaction.

#### Workflow:

- A library of purified, tagged kinases is prepared.
- Each kinase is incubated with the test compound (GSK2983559) at one or more concentrations.
- The mixture is then applied to a solid support coated with an immobilized, broad-spectrum kinase inhibitor.
- Unbound components are washed away.
- The amount of kinase captured on the solid support is quantified.
- Results are typically expressed as percent inhibition relative to a DMSO control.

### 2. ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.



 Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.

#### Workflow:

- The kinase, substrate, and ATP are incubated with the test compound (GSK2983559).
- The "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
- The "Kinase Detection Reagent" is added, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal.
- Luminescence is measured using a luminometer.
- A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.



Click to download full resolution via product page

Experimental workflows for kinase profiling.

## **Signaling Pathway Context**



GSK2983559 targets RIPK2, a central node in the innate immune signaling pathway initiated by the intracellular pattern recognition receptors NOD1 and NOD2. Understanding this pathway is crucial for appreciating the therapeutic rationale and potential on-target effects of GSK2983559.

Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation through autophosphorylation and ubiquitination. Activated RIPK2 then serves as a scaffold to assemble downstream signaling complexes, ultimately leading to the activation of the NF- $\kappa$ B and MAPK pathways. This results in the transcription and release of proinflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-8. GSK2983559, by inhibiting the kinase activity of RIPK2, effectively blocks these downstream inflammatory responses.



Click to download full resolution via product page



RIPK2 signaling pathway and the inhibitory action of GSK2983559.

In conclusion, GSK2983559 is a highly selective inhibitor of RIPK2 kinase. While comprehensive quantitative cross-reactivity data in the form of IC50 values against a broad kinase panel is limited in the public domain, the available data from precursor and prodrug screening, along with qualitative statements from numerous studies, strongly support its specificity. This high selectivity is a key attribute for a therapeutic candidate, promising a targeted mechanism of action with a reduced likelihood of off-target effects. The experimental protocols outlined provide a framework for how such selectivity is rigorously evaluated in the drug discovery process.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-reactivity profiling of GSK2983559 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426005#cross-reactivity-profiling-of-gsk2983559against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com